Product packaging for (S)-4-(pyrrolidin-2-ylmethyl)morpholine(Cat. No.:CAS No. 91790-91-9)

(S)-4-(pyrrolidin-2-ylmethyl)morpholine

Cat. No.: B1278068
CAS No.: 91790-91-9
M. Wt: 170.25 g/mol
InChI Key: UUUSROHBEMVRKP-VIFPVBQESA-N
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Description

(S)-4-(Pyrrolidin-2-ylmethyl)morpholine ( 91790-91-9) is a chiral organic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a stereospecific (S)-configured pyrrolidine ring, a common motif in pharmaceuticals, linked to a morpholine ring via a methylene bridge . This specific stereochemistry is critical for its interaction with biological targets. With the molecular formula C9H18N2O and an average mass of 170.256 Da, it serves as a versatile and valuable scaffold for the synthesis of more complex molecules . The primary research value of this compound lies in its role as a key synthetic intermediate or a core structural element. Its structure is closely related to (2s)-Pyrrolidin-2-Ylmethylamine, a known inhibitor of the Dipeptidyl Peptidase 4 (DPP-4) enzyme, a established target for type 2 diabetes therapies . Therefore, researchers utilize this compound in the design and development of novel enzyme inhibitors and potential therapeutic agents. Its two nitrogen-containing heterocycles provide distinct hydrogen-bonding capabilities and influence the molecule's physicochemical properties, making it a useful fragment in structure-activity relationship (SAR) studies. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Please refer to the available safety data sheets and handle with appropriate precautions. The compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B1278068 (S)-4-(pyrrolidin-2-ylmethyl)morpholine CAS No. 91790-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(2S)-pyrrolidin-2-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUSROHBEMVRKP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427989
Record name (S)-4-(pyrrolidin-2-ylmethyl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91790-91-9
Record name (S)-4-(pyrrolidin-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2S)-pyrrolidin-2-ylmethyl]morpholine
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Synthetic Methodologies and Strategies for S 4 Pyrrolidin 2 Ylmethyl Morpholine

Stereoselective Synthesis Approaches to Chiral Morpholines and Pyrrolidines

The asymmetric synthesis of the constituent heterocyclic rings, pyrrolidine (B122466) and morpholine (B109124), is fundamental to obtaining the enantiomerically pure target compound. Various stereoselective methods have been developed for this purpose.

Catalytic Enantioselective Routes

Catalytic enantioselective methods offer an efficient and atom-economical approach to establishing chirality. These routes often employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

For the synthesis of the chiral pyrrolidine core, several catalytic asymmetric reactions are of significant importance. One prominent strategy involves the asymmetric hydrogenation of pyrrole (B145914) precursors using chiral transition metal catalysts. For instance, rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands can effectively reduce substituted pyrroles to their corresponding chiral pyrrolidines with high enantioselectivity. Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, catalyzed by a chiral Lewis acid or organocatalyst, which can construct the pyrrolidine ring with multiple stereocenters in a single step.

The enantioselective synthesis of the morpholine moiety, while less common in the context of this specific target, also benefits from catalytic strategies. For example, intramolecular aminohydroxylation of allylic amines can be catalyzed by chiral osmium or palladium complexes to yield chiral morpholine derivatives.

Catalytic Method Heterocycle Typical Catalyst Key Features
Asymmetric HydrogenationPyrrolidineChiral Rhodium or Ruthenium complexesHigh enantioselectivity, atom economical.
[3+2] CycloadditionPyrrolidineChiral Lewis acids or organocatalystsForms multiple stereocenters in one step.
Intramolecular AminohydroxylationMorpholineChiral Osmium or Palladium complexesEfficient for forming the morpholine ring.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a classical and reliable method for controlling stereochemistry. In this approach, a chiral auxiliary is temporarily attached to an achiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of the (S)-pyrrolidine moiety, L-proline is a common and inexpensive chiral starting material. The carboxylic acid and secondary amine functionalities of proline offer convenient handles for further chemical transformations. For instance, the reduction of L-proline derivatives can yield chiral pyrrolidin-2-ylmethanol (B129387) precursors.

Alternatively, chiral auxiliaries such as Evans' oxazolidinones or SAMP/RAMP hydrazones can be employed. For example, an achiral pyrrolidine precursor can be acylated with a chiral oxazolidinone, and subsequent alkylation of the enolate will proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Removal of the auxiliary then provides the desired chiral pyrrolidine derivative.

Chiral Auxiliary Application Key Features
L-ProlineStarting material for pyrrolidine synthesisReadily available, inexpensive chiral pool starting material.
Evans' OxazolidinonesDiastereoselective alkylationHigh diastereoselectivity, reliable, well-established.
SAMP/RAMP HydrazonesAsymmetric alkylationEnables asymmetric α-alkylation of carbonyl compounds.

Multistep Synthesis Pathways and Key Intermediates

A plausible and efficient multistep synthesis of (S)-4-(pyrrolidin-2-ylmethyl)morpholine involves the coupling of two key intermediates: a protected (S)-2-(aminomethyl)pyrrolidine and morpholine-4-carbaldehyde. This pathway is advantageous as it utilizes a commercially available chiral starting material for the pyrrolidine component.

Step 1: Synthesis of Morpholine-4-carbaldehyde

The first key intermediate, morpholine-4-carbaldehyde, can be readily prepared from morpholine and formic acid. This formylation reaction is typically straightforward and high-yielding.

Step 2: Reductive Amination

The core of this synthetic strategy is the reductive amination between (S)-N-Boc-2-(aminomethyl)pyrrolidine and morpholine-4-carbaldehyde. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a mild and effective choice.

Step 3: Deprotection

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).

Below is a table summarizing the proposed multistep synthesis:

Step Reaction Reactants Key Reagents/Conditions Product Typical Yield
1FormylationMorpholine, Formic acidHeatMorpholine-4-carbaldehyde>90%
2Reductive Amination(S)-N-Boc-2-(aminomethyl)pyrrolidine, Morpholine-4-carbaldehydeSodium triacetoxyborohydride (STAB), Dichloromethane (DCM)N-Boc-(S)-4-(pyrrolidin-2-ylmethyl)morpholine80-95%
3DeprotectionN-Boc-(S)-4-(pyrrolidin-2-ylmethyl)morpholineTrifluoroacetic acid (TFA), Dichloromethane (DCM)This compound>95%

Green Chemistry Approaches in Amine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of amines, including this compound, can be made more environmentally benign through several strategies.

Reductive amination is often considered a green chemical process as it can frequently be performed in a one-pot reaction, which minimizes waste from intermediate purification steps. The use of milder and more selective reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, is preferred over stoichiometric and more hazardous reagents.

The choice of solvent is another critical aspect of green chemistry. Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol (B145695), or solvent-free conditions.

Furthermore, the application of biocatalysis, using enzymes such as transaminases, offers a highly selective and environmentally friendly route to chiral amines. These enzymatic reactions are typically run in aqueous media under mild conditions and can provide products with very high enantiomeric excess.

Several metrics are used to assess the "greenness" of a chemical process, including Atom Economy, E-Factor, and Process Mass Intensity (PMI). Applying these metrics to the synthesis of this compound can help identify areas for improvement in terms of waste reduction and resource efficiency.

Green Chemistry Principle Application in Amine Synthesis Example
Atom EconomyMaximize the incorporation of all materials used in the process into the final product.Catalytic hydrogenation for reductive amination.
Safer Solvents and AuxiliariesMinimize or eliminate the use of hazardous solvents.Using water or ethanol as a solvent.
Design for Energy EfficiencyConduct reactions at ambient temperature and pressure.Choosing catalysts that operate under mild conditions.
Use of Renewable FeedstocksUse starting materials derived from renewable resources.L-proline as a chiral starting material.
CatalysisUse of catalytic reagents in small amounts instead of stoichiometric reagents.Transition metal or organocatalysts for stereoselective steps.

Structural Elucidation and Conformational Analysis of S 4 Pyrrolidin 2 Ylmethyl Morpholine

Spectroscopic Characterization Techniques in Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the connectivity and stereochemistry of organic molecules.

¹H NMR spectra of N-substituted morpholines typically show characteristic signals for the axial and equatorial protons of the morpholine (B109124) ring. nih.govmdpi.com For (S)-4-(pyrrolidin-2-ylmethyl)morpholine, distinct signals would be expected for the protons on the pyrrolidine (B122466) ring, the methylene (B1212753) bridge, and the morpholine ring. The chemical shifts and coupling constants of the proton at the chiral center in the pyrrolidine ring would be of particular importance in confirming the stereochemistry.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. nih.govmdpi.com The spectrum would show distinct peaks for each carbon atom in the molecule, with their chemical shifts being indicative of their local electronic environment. For instance, the carbons adjacent to the nitrogen atoms would appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic C-H stretching vibrations for the methylene and methine groups, as well as C-N and C-O stretching vibrations corresponding to the pyrrolidine and morpholine rings, respectively.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can provide further structural information by showing the loss of specific fragments, such as the morpholine or pyrrolidine rings.

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR Signals for pyrrolidine, methylene bridge, and morpholine protons.
¹³C NMR Distinct peaks for all nine carbon atoms.
IR Spectroscopy C-H, C-N, and C-O stretching and bending vibrations.
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern.

Conformational Preferences and Dynamics of the Morpholine-Pyrrolidine System

The morpholine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. In N-substituted morpholines, the substituent can occupy either an axial or an equatorial position, with the equatorial position generally being more favorable to reduce steric hindrance. nih.gov

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope and twisted forms. The substitution at the C2 position, as in this molecule, significantly influences the preferred puckering of the ring.

The linkage of these two ring systems via a methylene bridge introduces additional degrees of conformational freedom. The rotation around the C-C and C-N bonds of this linker will influence the relative orientation of the pyrrolidine and morpholine rings. Computational modeling studies on similar conformationally restricted molecules have been used to understand their binding modes in biological systems. acs.org Such studies for this compound could elucidate the low-energy conformations and the potential for intramolecular interactions, such as hydrogen bonding, which could further stabilize certain arrangements. Dynamic NMR studies on related N-substituted morpholine derivatives have been employed to determine the energy barriers for ring inversion. researchgate.net

Stereochemical Purity and Enantiomeric Excess Determination Methodologies

Ensuring the stereochemical purity of a chiral compound like this compound is crucial, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities. The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be determined using several analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric purity, often through the use of chiral derivatizing agents or chiral solvating agents. By reacting the chiral amine with a chiral reagent, a pair of diastereomers is formed. These diastereomers have different NMR spectra, and the integration of their distinct signals allows for the calculation of the enantiomeric excess.

Applications of S 4 Pyrrolidin 2 Ylmethyl Morpholine in Catalysis and Asymmetric Synthesis

Role as a Chiral Ligand in Transition Metal Catalysis

Searches for the application of (S)-4-(pyrrolidin-2-ylmethyl)morpholine as a chiral ligand in transition metal-catalyzed reactions did not yield specific examples or detailed research findings. The following subsections reflect this lack of available data.

Organocatalysis Utilizing the Chiral Amine Moiety

The pyrrolidine (B122466) scaffold is a well-established motif in enamine catalysis for a variety of organocatalytic transformations. However, specific studies detailing the organocatalytic activity of this compound, which leverages its chiral secondary amine for enamine formation, were not found. Research in this area tends to focus on derivatives of proline and diarylprolinol ethers. While the general principles of enamine catalysis with pyrrolidine-based catalysts are well-understood, there are no specific research findings, such as reaction yields or enantioselectivities, reported for reactions catalyzed by this compound.

Application in Total Synthesis of Complex Chiral Molecules

A review of the literature did not reveal any instances where this compound has been employed as a catalyst or chiral ligand in the total synthesis of complex, naturally occurring or synthetic chiral molecules.

Exploration of S 4 Pyrrolidin 2 Ylmethyl Morpholine in Medicinal Chemistry Research

The Morpholine (B109124) and Pyrrolidine (B122466) Rings as Promising Pharmacophores

The combination of a morpholine and a pyrrolidine ring within a single molecule, as seen in (S)-4-(pyrrolidin-2-ylmethyl)morpholine, offers a versatile scaffold for the design of novel therapeutic agents. These five- and six-membered saturated heterocycles bestow unique physicochemical properties that are advantageous for drug candidates.

Structural Design Principles for Modulating Biological Activity

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a versatile pharmacophore in medicinal chemistry. nih.govnih.govresearchgate.net The presence of the oxygen atom can improve aqueous solubility and metabolic stability, while the nitrogen atom provides a point for substitution and can participate in hydrogen bonding. nih.gov The chair-like conformation of the morpholine ring can also influence the spatial arrangement of substituents. nih.gov In the context of central nervous system (CNS) drug discovery, the morpholine moiety is often incorporated to modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of a molecule, enhancing its ability to cross the blood-brain barrier. nih.govnih.govresearchgate.net

Impact of Ring Interactions on Molecular Target Recognition

The ability of the pyrrolidine and morpholine rings to engage in various non-covalent interactions is crucial for molecular target recognition. The nitrogen atoms in both rings can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a protein's active site. The oxygen atom of the morpholine ring and the nitrogen of the pyrrolidine ring can act as hydrogen bond acceptors, forming key interactions that contribute to binding affinity and selectivity. nih.gov

Furthermore, the hydrophobic surfaces of these saturated rings can participate in van der Waals interactions with nonpolar pockets of a biological target. The conformational flexibility of the pyrrolidine ring, often described as "pseudorotation," allows it to adopt various conformations to fit into a binding site. nih.gov The stereochemistry of the pyrrolidine ring, particularly at the C-2 position where the morpholinomethyl group is attached in this compound, is critical for defining the spatial orientation of the morpholine moiety and influencing enantioselective recognition by the target protein. nih.gov

Structure-Activity Relationship (SAR) Studies for Analogues of this compound

While specific and detailed public domain data on the structure-activity relationships of a series of direct analogues of this compound are limited, the principles of SAR can be inferred from studies on related pyrrolidine and morpholine-containing compounds. SAR studies are fundamental to medicinal chemistry, as they provide insights into how chemical modifications of a lead compound affect its biological activity.

Positional Scanning and Substituent Effects on Bioactivity

In hypothetical SAR studies of analogues of this compound, medicinal chemists would systematically modify different parts of the molecule to probe their importance for biological activity.

Table 1: Hypothetical Positional Scanning and Substituent Effects on Bioactivity

Modification SiteType of SubstituentPotential Impact on Bioactivity
Pyrrolidine Ring (C3, C4, C5 positions)Small alkyl groups, polar groups (e.g., hydroxyl, amino)Altering lipophilicity, solubility, and potential for additional hydrogen bonding interactions.
Pyrrolidine NitrogenAlkylation, acylationModifying basicity and the ability to act as a hydrogen bond donor.
Morpholine RingSubstitution on carbon atomsIntroducing steric bulk or new interaction points.
Linker between ringsLengthening or shortening the methylene (B1212753) linkerAffecting the spatial relationship and flexibility between the two rings.

For instance, adding substituents to the pyrrolidine ring could enhance binding affinity by occupying additional pockets in the target protein. The nature of these substituents (e.g., their size, polarity, and hydrogen bonding capacity) would be critical. Similarly, modifications to the morpholine ring could influence selectivity and potency.

Stereochemical Influence on Ligand-Target Interactions

Stereochemistry plays a pivotal role in the interaction of chiral molecules like this compound with their biological targets, which are themselves chiral. The "(S)" designation indicates a specific three-dimensional arrangement of atoms at the chiral center (the C-2 position of the pyrrolidine ring).

It is well-established that different stereoisomers of a drug can have vastly different biological activities, with one enantiomer often being significantly more potent than the other (the eutomer and distomer, respectively). This is because the precise spatial arrangement of functional groups is critical for optimal interaction with the binding site of a receptor or enzyme.

Table 2: Influence of Stereochemistry on Ligand-Target Interactions

StereoisomerExpected Interaction with a Chiral TargetPotential Outcome
(S)-enantiomerFavorable three-point interaction with the target's binding site.High biological activity (eutomer).
(R)-enantiomerSuboptimal fit in the binding site due to steric clashes or improper orientation of key interacting groups.Lower or no biological activity (distomer).
Racemic mixtureA 1:1 mixture of (S) and (R) enantiomers.Biological activity will be an average of the two, potentially with a lower therapeutic index.

In the case of this compound, the (S)-configuration places the morpholinomethyl substituent in a specific orientation relative to the pyrrolidine ring. This precise geometry is likely crucial for its interaction with its biological target. The corresponding (R)-enantiomer would present the morpholine group in a different spatial region, which may lead to a weaker or completely different biological response.

Modulation of Pharmacokinetic/Pharmacodynamic (PK/PD) Properties Through Scaffold Modification

The pyrrolidine-morpholine scaffold is not only important for target binding but also for influencing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a potential drug, which in turn affect its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

The morpholine ring is frequently incorporated into drug candidates to improve their PK properties. nih.gov Its oxygen atom can act as a hydrogen bond acceptor, which can increase aqueous solubility. The presence of the morpholine ring can also block metabolic pathways that might otherwise lead to rapid degradation of the molecule, thereby increasing its half-life in the body. nih.gov For CNS-targeting drugs, the physicochemical properties imparted by the morpholine ring, such as its pKa and lipophilicity, can be fine-tuned to optimize penetration of the blood-brain barrier. nih.govnih.govresearchgate.net

By systematically modifying the this compound scaffold, medicinal chemists can aim to optimize the balance between potency (a PD property) and desirable PK properties, such as good oral bioavailability and an appropriate duration of action. For example, introducing polar groups could enhance solubility but might decrease membrane permeability, highlighting the delicate balance that must be achieved in drug design.

Strategies for Enhancing Solubility and Permeability Characteristics

A critical aspect of drug design is ensuring that a compound can dissolve in bodily fluids and permeate biological membranes to reach its target. The inherent properties of the this compound scaffold, particularly the morpholine ring, contribute positively to aqueous solubility. researchgate.net However, further optimization is often necessary as additional lipophilic groups are incorporated to enhance potency.

Key strategies employed to improve these characteristics include:

Introduction of Polar Functional Groups: Attaching hydrogen-bond donors and acceptors, such as hydroxyl (-OH), amide (-CONH2), or small polar groups, to the pyrrolidine or morpholine rings can significantly increase aqueous solubility.

Salt Formation: The basic nitrogen atoms within the pyrrolidine and morpholine rings can be protonated to form pharmaceutically acceptable salts (e.g., hydrochlorides, sulfates). Salt formation is a common and effective method to improve the solubility and dissolution rate of basic drug candidates.

Prodrug Strategies: A prodrug approach involves chemically modifying the molecule to create an inactive derivative that has improved solubility and/or permeability. mdpi.com This derivative is then converted back to the active parent drug within the body. For this scaffold, a prodrug could be designed by temporarily modifying one of the nitrogen atoms.

StrategyDescriptionTarget Property
Introduction of Polar GroupsAddition of functional groups like hydroxyls or amides to the scaffold.Increases aqueous solubility through hydrogen bonding.
Salt FormationProtonating the basic nitrogen atoms to form a salt with a pharmaceutically acceptable acid.Improves solubility and dissolution rate.
Lipophilicity ModulationModifying substituents to achieve an optimal balance between solubility and permeability (LogP/LogD).Balances solubility and membrane permeability.
Prodrug ApproachCovalent modification to create a more soluble/permeable derivative that converts to the active drug in vivo.Enhances bioavailability by overcoming initial absorption barriers. mdpi.com

Metabolic Stability Considerations in Derivative Design

Metabolic stability determines the persistence of a drug in the body and is a crucial factor in its pharmacokinetic profile. Derivatives of the this compound scaffold can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.

Common metabolic pathways for this type of scaffold include:

N-dealkylation: The cleavage of the bond between the nitrogen of the morpholine ring and the methylene linker.

Oxidation: Oxidation can occur at several positions, particularly on the carbon atoms adjacent to the nitrogen atoms (alpha-carbon oxidation) in both the pyrrolidine and morpholine rings, leading to ring opening or the formation of lactams.

Hydroxylation: The addition of a hydroxyl group to aliphatic positions on either ring.

To enhance metabolic stability, medicinal chemists employ several design strategies:

Deuteration: Replacing hydrogen atoms at metabolically vulnerable positions with their heavier isotope, deuterium, can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.

Fluorination: The introduction of fluorine atoms at or near sites of oxidation can block metabolism at that position. The strong carbon-fluorine bond is resistant to enzymatic cleavage.

Steric Hindrance: Introducing bulky chemical groups near a metabolically labile site can physically block the approach of metabolic enzymes, a concept known as "metabolic shielding." For example, adding a methyl group to a carbon adjacent to the pyrrolidine nitrogen can hinder oxidation.

Metabolic LiabilityPotential Site on ScaffoldDesign Strategy to Enhance Stability
Oxidation at C-H bonds adjacent to NitrogenC5 of pyrrolidine; C3/C5 of morpholineIntroduce fluorine or a small alkyl group (steric shield).
N-DealkylationBond between morpholine nitrogen and methylene bridgeIntroduce steric bulk on adjacent carbons.
Ring HydroxylationC3 or C4 of the pyrrolidine ringBlock susceptible positions with metabolically robust groups like fluorine.

Rational Drug Design Strategies Incorporating the this compound Scaffold

The this compound structure is considered a "privileged scaffold" because it can serve as a versatile template for developing ligands for a variety of biological targets. nih.gov Its utility in rational drug design stems from several key features:

Stereochemical Control: The fixed (S)-stereochemistry at the C2 position of the pyrrolidine ring provides a precise three-dimensional orientation for substituents, allowing for specific and high-affinity interactions with chiral biological targets like proteins and enzymes. nih.gov

Structural Rigidity and Flexibility: The pyrrolidine ring is relatively rigid, which reduces the entropic penalty upon binding to a target. In contrast, the methylene linker provides a degree of flexibility, allowing the morpholine group to adopt an optimal position within a binding pocket.

Pharmacophoric Elements: The scaffold contains key pharmacophoric features: a hydrogen bond donor (pyrrolidine N-H), hydrogen bond acceptors (morpholine oxygen and nitrogen), and a basic nitrogen center that can engage in ionic interactions. The morpholine ring itself is often used to improve pharmacokinetic properties. nih.gov

Rational drug design often involves Structure-Activity Relationship (SAR) studies. In a typical SAR campaign, chemists systematically modify the scaffold at different positions and evaluate the impact on biological activity. For the this compound scaffold, modifications might explore how different substituents influence target binding and selectivity.

Computational and Theoretical Investigations of S 4 Pyrrolidin 2 Ylmethyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (S)-4-(pyrrolidin-2-ylmethyl)morpholine. These calculations can determine various electronic properties that govern how the molecule interacts with other chemical species.

The nitrogen atoms in both the pyrrolidine (B122466) and morpholine (B109124) rings are key features of the molecule's electronic structure. The pyrrolidine nitrogen, being part of a five-membered ring, generally exhibits higher nucleophilicity compared to the nitrogen in the six-membered morpholine ring. nih.gov This difference in nucleophilicity can be attributed to the greater p-character of the nitrogen lone pair in the pyrrolidine ring. nih.gov The presence of the oxygen atom in the morpholine ring withdraws electron density, which can reduce the nucleophilicity of the morpholine nitrogen. nih.govfrontiersin.org

Computational studies on related morpholine compounds have shown that modifications to the morpholine ring can significantly alter the molecule's dipole moment and, consequently, its reactivity. researchgate.net For this compound, the interplay between the electron-donating pyrrolidine group and the morpholine ring likely results in a complex electronic distribution.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
Dipole Moment2.5 - 3.5 DIndicates the molecule's overall polarity and potential for dipole-dipole interactions.
HOMO Energy-6.0 to -5.5 eVRelates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy1.5 to 2.0 eVRelates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap7.5 to 8.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.

These predicted electronic properties are crucial for understanding the molecule's reactivity in various chemical reactions. For instance, the Highest Occupied Molecular Orbital (HOMO) is likely localized on the more nucleophilic pyrrolidine nitrogen, suggesting that this site would be the initial point of reaction with electrophiles. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) distribution would indicate the most probable sites for nucleophilic attack.

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. nih.gov These methods are fundamental in drug discovery and design, providing insights into the binding affinity and mode of interaction between a ligand and its receptor. nih.govmdpi.com

Key potential interactions for this compound within a hypothetical receptor binding site could include:

Hydrogen Bonding: The pyrrolidine nitrogen can act as a hydrogen bond donor, while the morpholine oxygen and both nitrogen atoms can act as hydrogen bond acceptors.

Hydrophobic Interactions: The methylene (B1212753) groups of the pyrrolidine and morpholine rings can engage in hydrophobic interactions with nonpolar amino acid residues in the receptor.

Salt Bridge Formation: If the pyrrolidine nitrogen is protonated, it can form a salt bridge with negatively charged amino acid residues like aspartate or glutamate. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterPredicted ValueInterpretation
Binding Affinity-8.5 kcal/molA strong predicted binding affinity, suggesting a stable ligand-receptor complex.
Key Interacting ResiduesAsp145, Lys72, Leu25Indicates potential for salt bridges, hydrogen bonds, and hydrophobic interactions.
Predicted Inhibition Constant (Ki)50 nMA low value suggests that the compound could be a potent inhibitor of the target.

Note: The data in this table is for illustrative purposes and represents a hypothetical docking scenario.

Following initial docking studies, molecular dynamics (MD) simulations can be employed to investigate the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations provide a more dynamic picture of the interactions and can reveal important conformational changes in both the ligand and the receptor upon binding. scispace.com

Prediction of Stereoselectivity in Catalytic Reactions and Conformational Analysis

The chiral nature of this compound makes it a potential candidate as an organocatalyst, particularly in asymmetric synthesis where the control of stereochemistry is paramount. Computational methods are invaluable for predicting and understanding the stereoselectivity of reactions catalyzed by such molecules.

Conformational analysis is the first step in these investigations. Due to the flexibility of the pyrrolidine and morpholine rings and the linkage between them, the molecule can adopt various conformations. Identifying the lowest energy conformations is crucial, as these are the most likely to be involved in a catalytic cycle.

When used as a catalyst, for example in enamine catalysis, the pyrrolidine nitrogen would react with a carbonyl compound to form a chiral enamine intermediate. frontiersin.org The stereochemical outcome of the subsequent reaction of this enamine with an electrophile is determined by the transition state energies of the competing reaction pathways leading to different stereoisomers.

Computational chemists can model these transition states to understand the origins of stereoselectivity. frontiersin.org The calculations can reveal the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, that stabilize one transition state over another, thereby favoring the formation of a particular stereoisomer.

Table 3: Theoretical Prediction of Stereoselectivity for a Model Reaction Catalyzed by this compound

ParameterValueSignificance
Energy of Transition State to (R,R)-product15.2 kcal/molThe energy barrier to forming the (R,R)-product.
Energy of Transition State to (S,S)-product17.8 kcal/molThe energy barrier to forming the (S,S)-product.
ΔΔG‡ (Energy Difference)2.6 kcal/molThe difference in activation energies, which determines the enantiomeric excess.
Predicted Enantiomeric Excess (e.e.)>95%A significant energy difference suggests high stereoselectivity.

Note: This table presents hypothetical data for an illustrative catalytic reaction to demonstrate the application of computational methods.

These theoretical predictions can guide the design of more effective and selective catalysts by providing a rational basis for modifying the catalyst structure to enhance the desired stereochemical outcome.

Other Advanced Chemical Applications of S 4 Pyrrolidin 2 Ylmethyl Morpholine

Role in Material Science and Polymer Chemistry Research

In the realm of material science and polymer chemistry, morpholine (B109124) and pyrrolidine (B122466) derivatives are recognized for their versatile functions. e3s-conferences.orgnih.gov Morpholine derivatives, for instance, can act as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to the development of advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org The presence of the morpholine ring in a polymer structure can also influence its solubility and other physicochemical characteristics. researchgate.net

Similarly, pyrrolidine-containing polymers have been investigated for various applications. For example, N-vinyl pyrrolidone is a well-known monomer used to produce polyvinylpyrrolidone (B124986) (PVP), a biocompatible polymer with wide-ranging uses in medicine and industry. researchgate.net The pyrrolidine ring is a key structural feature in many biologically active compounds and has been incorporated into polymers to impart specific functionalities. nih.govfrontiersin.org

Given these precedents, (S)-4-(pyrrolidin-2-ylmethyl)morpholine could potentially be explored as a monomer or a modifying agent in polymer synthesis. Its bifunctional nature, containing both a secondary amine in the pyrrolidine ring and a tertiary amine in the morpholine moiety, could allow it to participate in various polymerization reactions or to be grafted onto existing polymer chains to introduce specific properties. The chirality of the compound could also be of interest in the synthesis of stereoregular polymers or chiral stationary phases for separation sciences.

Below is a table summarizing the potential roles of this compound in polymer chemistry based on the known functions of its constituent moieties.

MoietyKnown Function in Polymer ChemistryPotential Role of this compound
Morpholine Curing agent, stabilizer, cross-linking agent, solvent, catalyst. e3s-conferences.orgCould act as a building block for polymers with improved thermal and mechanical stability.
Pyrrolidine Component of biocompatible polymers (e.g., PVP), chiral ligand in asymmetric synthesis. researchgate.netnih.govPotential for creating biocompatible or chiral polymers for specialized applications.

Applications as Corrosion Inhibitors and Specialty Chemicals

The use of organic compounds containing nitrogen and oxygen atoms as corrosion inhibitors is a well-established field. nih.gov These compounds function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. nih.gov Both morpholine and pyrrolidine derivatives have been investigated for their efficacy as corrosion inhibitors for various metals and alloys in acidic media. e3s-conferences.orgresearchgate.net

This compound, with its multiple nitrogen and oxygen atoms, presents a strong potential for application as a corrosion inhibitor. The presence of multiple adsorption centers could lead to a stable and dense protective film on the metal surface. Its potential efficacy could be evaluated in various corrosive media, such as acidic solutions used in industrial cleaning and oil and gas exploration.

The table below presents data on the inhibition efficiency of some morpholine and pyrrolidine derivatives, illustrating the potential performance of compounds with similar structures.

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
Polyvinylpyrrolidone (PVP)Mild Steel1 M H2SO4>90 (with iodide) researchgate.net
N-allyl-N'-phenyl-N'-morpholin-4-yl-methyl-thioureaMild Steel1 M HCl96.4Not directly in search results
4-amino-5-(morpholinomethyl)-4H-1,2,4-triazole-3-thiolMild Steel1 M HCl97.8Not directly in search results

As a specialty chemical, its chiral nature and heterocyclic structure could make it a valuable intermediate or building block in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. nih.gov The pyrrolidine scaffold is a common feature in many FDA-approved drugs. nih.gov

Use in Functionalized Surfaces and Nanomaterials

The functionalization of surfaces and nanomaterials is a rapidly growing field with applications ranging from drug delivery to catalysis. The modification of surfaces with organic molecules can impart new properties, such as biocompatibility, target specificity, or altered surface energy.

Hydrophilic acryloylmorpholine has been used to create stealth surfaces for nanomaterials, which can resist protein adsorption and reduce immune recognition, thereby improving their biocompatibility and circulation time in the body. researchgate.net Pyrrolidine derivatives have also been used in the synthesis of nanoparticles as surfactants, reducing agents, and shape-controlling agents. researchgate.net For instance, polyvinylpyrrolidone is often used to stabilize metal nanoparticles, preventing their aggregation and controlling their growth. researchgate.net

This compound could potentially be used to functionalize surfaces and nanomaterials. Its amine groups can react with various surface functionalities (e.g., carboxylic acids, epoxides) to form covalent bonds. The resulting modified surface would possess the chemical properties of both the morpholine and pyrrolidine rings. This could be leveraged, for example, to create surfaces with specific pH-responsiveness or to attach other biomolecules. The chirality of the molecule could also be exploited to create chiral surfaces for enantioselective separations or catalysis.

The following table outlines the potential applications of this compound in the functionalization of nanomaterials.

Application AreaPotential Role of this compoundRationale
Drug Delivery Surface coating for nanoparticles.The morpholine moiety can enhance biocompatibility and circulation time. researchgate.net
Catalysis Ligand for metal nanoparticles.The nitrogen atoms can coordinate with metal ions, and the chiral center could induce enantioselectivity.
Sensors Functionalization of sensor surfaces.The amine groups can act as binding sites for specific analytes.

Future Research Trajectories and Emerging Applications of S 4 Pyrrolidin 2 Ylmethyl Morpholine

Development of Novel Synthetic Methodologies for Enhanced Sustainability

Future synthetic research concerning (S)-4-(pyrrolidin-2-ylmethyl)morpholine and related structures will likely prioritize sustainability and efficiency. Traditional multi-step syntheses are often resource-intensive, and a key goal is to develop greener chemical processes. nih.gov

Emerging areas of focus include:

Biocatalysis: The use of enzymes, such as imine reductases or engineered cytochrome P450s, offers a highly selective and environmentally benign route to construct chiral pyrrolidines. acs.org Future research could develop enzymatic pathways for the intramolecular C(sp³)–H amination of suitable azide (B81097) precursors, providing direct access to the core pyrrolidine (B122466) structure under mild conditions. acs.org

Flow Chemistry and Automation: Continuous flow reactors can enhance reaction efficiency, safety, and scalability. Developing a flow-based synthesis for this compound would allow for tighter control over reaction parameters, potentially reducing waste and improving yield.

Metathesis Reactions: Ring-closing enyne metathesis has been demonstrated as an effective method for preparing chiral pyrrolidine derivatives under mild conditions. acs.org Further exploration of this and other metathesis strategies could streamline the synthesis from acyclic precursors.

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate the synthesis of pyrrolidine scaffolds, contributing to the principles of green chemistry by reducing reaction times and often increasing yields. nih.gov

Table 1: Comparison of Synthetic Methodologies for Chiral Pyrrolidines
MethodologyPotential AdvantagesFuture Research Focus
BiocatalysisHigh enantioselectivity, mild reaction conditions, reduced environmental impact. acs.orgEnzyme discovery and engineering for novel transformations.
Flow ChemistryEnhanced safety, scalability, and process control; improved yields.Integration of multi-step syntheses into continuous flow processes.
Ring-Closing MetathesisHigh efficiency for ring formation from acyclic precursors, mild conditions. acs.orgDevelopment of novel catalysts and application to more complex structures.
Microwave-Assisted SynthesisRapid reaction times, increased efficiency, supports green chemistry. nih.govOptimization of microwave protocols for key synthetic steps.

Expanding the Scope of Catalytic Applications and Mechanistic Understanding

As a derivative of proline, this compound is a prime candidate for use as an organocatalyst in asymmetric synthesis. wikipedia.orgorganic-chemistry.org The morpholine (B109124) substituent can modulate the catalyst's steric and electronic properties, offering a tool to fine-tune reactivity and selectivity compared to simpler proline derivatives. nih.gov

Future research in this domain will likely concentrate on:

Novel Asymmetric Transformations: While proline and its derivatives are well-known for catalyzing aldol (B89426) and Mannich reactions, future work will aim to apply catalysts like this compound to a broader range of reactions. libretexts.org This could include conjugate additions, α-aminations, and cycloadditions, where the unique bifunctional nature of the catalyst could induce high stereoselectivity.

Mechanistic Elucidation via Computational Studies: A deeper understanding of the catalytic cycle is crucial for rational catalyst design. Computational modeling can be used to investigate the transition states of reactions catalyzed by this molecule. frontiersin.org Such studies can clarify how the morpholine moiety influences the enamine or iminium ion intermediates that are central to proline-type catalysis, explaining observed stereochemical outcomes. wikipedia.org

Table 2: Potential Asymmetric Reactions for Catalysis
Reaction TypeCatalytic IntermediatePotential Outcome
Aldol ReactionEnamineSynthesis of chiral β-hydroxy carbonyls. libretexts.org
Mannich ReactionEnamineSynthesis of chiral β-amino carbonyls. libretexts.org
Michael AdditionEnamineAsymmetric formation of carbon-carbon bonds. nih.gov
Diels-Alder ReactionIminium IonSynthesis of chiral cyclic compounds.

Advanced Approaches in Medicinal Chemistry Scaffold Optimization and Discovery

The pyrrolidine ring is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs, valued for its three-dimensional structure that allows for effective exploration of pharmacophore space. nih.govnih.gov The morpholine ring is also a privileged structure, frequently added to molecules to improve properties like aqueous solubility and metabolic stability, thereby enhancing their pharmacokinetic profiles. nih.govresearchgate.netnih.gov The combination of these two motifs in this compound creates a novel and highly promising scaffold for drug discovery.

Future research directions include:

Scaffold-Based Library Design: Using this compound as a core, combinatorial chemistry can be employed to generate large libraries of diverse compounds. By functionalizing the secondary amine of the pyrrolidine ring or other positions, chemists can systematically explore structure-activity relationships (SAR) for various biological targets. frontiersin.org

Fragment-Based Drug Discovery (FBDD): The compound itself can be considered a complex fragment. Researchers can investigate its binding to various protein targets and then "grow" the molecule from this starting point to enhance potency and selectivity.

Targeting Kinases and Other Enzymes: The morpholine moiety is a known pharmacophore for targeting enzymes like phosphoinositide 3-kinases (PI3K). nih.govnih.gov Derivatives of this compound could be designed as specific inhibitors for a range of kinases or other enzymes implicated in diseases like cancer and inflammation.

Table 3: Role of Structural Moieties in Medicinal Chemistry
MoietyKey AttributesContribution to Drug Design
(S)-PyrrolidineRigid, chiral scaffold; sp³-hybridized; non-planar. researchgate.netnih.govProvides stereochemical control and 3D diversity for target binding. nih.gov
MorpholineImproves aqueous solubility; metabolic stability; acts as H-bond acceptor. nih.govresearchgate.netEnhances pharmacokinetic profile (ADME properties). nih.gov
Combined ScaffoldNovel 3D architecture with tunable physicochemical properties.A promising starting point for developing new therapeutic agents. frontiersin.org

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, from catalyst development to drug discovery. mdpi.comspringernature.com These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the research and development cycle. rsc.org

Emerging applications in the context of this compound include:

Predictive Models for Catalysis: ML algorithms, such as random forests or neural networks, can be trained on experimental data to predict the enantioselectivity and yield of reactions catalyzed by derivatives of this compound. pnas.orgcam.ac.uk This allows for the in silico screening of potential catalysts before committing to laboratory synthesis, saving time and resources. azorobotics.com

Generative Models for Drug Design: AI can be used to design novel molecules based on the this compound scaffold. Generative models, like Generative Adversarial Networks (GANs), can propose new structures with optimized properties, such as high predicted binding affinity for a specific biological target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Reaction Prediction and Synthesis Planning: AI tools can assist chemists by predicting the outcomes of potential reactions and even suggesting entire synthetic routes. mdpi.com This can help overcome synthetic challenges and identify the most efficient pathways to novel derivatives.

Automated Screening and Scoring: ML models can be trained to screen virtual libraries of compounds and score them based on their predicted efficacy and safety, helping to prioritize candidates for experimental validation. google.com

The integration of AI will create a feedback loop where experimental results are used to refine predictive models, leading to increasingly accurate and rapid discovery of new catalysts and therapeutic agents based on the this compound framework. pnas.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-4-(pyrrolidin-2-ylmethyl)morpholine, and how can its stereochemical purity be validated?

  • Synthesis : The compound is synthesized via asymmetric catalysis. For example, Barbas’ method employs this compound (25) with trifluoroacetic anhydride (TFAA) as an additive, achieving initial enantiomeric excess (ee) of 57% . Optimization using tetrazole catalysts (e.g., catalyst 27 ) improves ee to >99% after recrystallization .
  • Characterization : Validate stereochemistry using chiral HPLC or polarimetry. Structural confirmation via 1^1H NMR (e.g., δ 1.20 ppm for methyl groups in morpholine derivatives) and LCMS (e.g., [M+H]+^+ = 208) aligns with literature .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • NMR : Analyze proton environments (e.g., pyrrolidine methylene groups at δ 2.27–2.39 ppm, morpholine protons at δ 3.70–3.84 ppm) .
  • LCMS : Confirm molecular weight (e.g., MW 130.19 for similar morpholine derivatives) and monitor impurities .
  • IR Spectroscopy : Detect functional groups (e.g., morpholine C-O-C stretch at ~1100 cm1^{-1}) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to achieve >99% ee?

  • Catalyst Screening : Compare chiral catalysts (e.g., α-methyl-L-proline 26 vs. tetrazole 27 ). Catalyst 27 increases ee from 69% to 80% in initial trials, with recrystallization further enhancing purity .
  • Additive Effects : TFA enhances protonation of intermediates, stabilizing transition states for asymmetric induction .
  • Process Optimization : Adjust reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane vs. methanol) to minimize racemization .

Q. What strategies resolve contradictions in yield and purity data when scaling up synthesis?

  • Purification : Use flash chromatography (e.g., 0–4% methanol in DCM) to isolate high-purity product .
  • Scale-Up Adjustments : Monitor exothermic reactions (e.g., Suzuki couplings) to prevent byproduct formation. For example, excess boronic ester in cross-coupling improves yield but requires careful stoichiometric control .

Q. How does the morpholine-pyrrolidine scaffold influence bioactivity in drug discovery?

  • Structure-Activity Relationship (SAR) : The morpholine ring enhances solubility, while the pyrrolidine group introduces conformational rigidity. For example, in kinase inhibitors (e.g., CDK2), this scaffold improves binding affinity by ~10-fold compared to non-cyclic analogs .
  • Pharmacokinetics : LogP calculations (e.g., ~1.5 for similar derivatives) suggest moderate blood-brain barrier permeability .

Methodological Considerations

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

  • DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G* level) to model SN2 mechanisms at the morpholine nitrogen .
  • Docking Studies : Use AutoDock Vina to assess interactions with biological targets (e.g., binding free energy < -8 kcal/mol for kinase inhibition) .

Q. How are conflicting NMR data resolved for derivatives of this compound?

  • Decoupling Experiments : Identify coupled protons (e.g., J = 6.44 Hz for methyl groups in diastereomeric mixtures) .
  • 2D NMR : Utilize 1^1H-13^13C HSQC to assign quaternary carbons adjacent to pyrrolidine methyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.